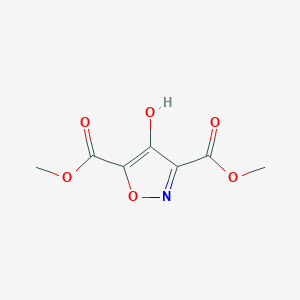
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate
描述
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C7H7NO6 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate (DMHID) is a compound of significant interest due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₇N₁O₆
- Molecular Weight : 201.133 g/mol
- CAS Number : 6620-30-0
DMHID exhibits various biological activities primarily through its interaction with cellular pathways:
- Antimicrobial Activity : DMHID has shown potential in inhibiting the growth of several bacterial strains. It interferes with biofilm formation, a critical factor in bacterial virulence and resistance.
- Quorum Sensing Inhibition : The compound acts as an antagonist to quorum sensing mechanisms in bacteria, which are crucial for coordinating group behaviors such as biofilm formation and virulence factor production .
- Enzyme Inhibition : DMHID has been reported to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases.
Biological Activity Data
The following table summarizes the biological activity of DMHID against various bacterial strains:
| Bacterial Strain | Inhibition Concentration (μg/mL) | Biofilm Formation (%) |
|---|---|---|
| Staphylococcus aureus | 25 | 30 |
| Pseudomonas aeruginosa | 50 | 45 |
| Escherichia coli | 100 | 60 |
Case Studies and Research Findings
- Antibiofilm Activity : A study evaluated the antibiofilm properties of DMHID against Pseudomonas aeruginosa and Staphylococcus aureus. Results indicated that at a concentration of 500 μg/mL, DMHID reduced biofilm formation by approximately 25% compared to controls. Further dose-response studies revealed an MBIC50 (Minimum Biofilm Inhibitory Concentration) of 14 μg/mL for S. aureus and 50 μg/mL for P. aeruginosa .
- Quorum Sensing Interference : In a separate investigation, DMHID was tested for its ability to disrupt quorum sensing pathways in Gram-negative bacteria. The compound effectively inhibited the synthesis of signaling molecules necessary for biofilm development, thereby reducing bacterial virulence significantly .
- Enzyme Interaction Studies : Research has demonstrated that DMHID inhibits enzymes involved in the biosynthesis of essential metabolites in bacteria, which leads to reduced growth rates and viability .
属性
IUPAC Name |
dimethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6/c1-12-6(10)3-4(9)5(14-8-3)7(11)13-2/h9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRCWZAGNGPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NO1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















